1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine
Description
Properties
CAS No. |
1393551-95-5 |
|---|---|
Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,11)5-7-3-4-8(10)12-6-7/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
SSYOWLLOQHRMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Pyridine Functionalization
Bromination at the 6-position of the pyridine ring is achieved using selective electrophilic aromatic substitution or via halogenated pyridine intermediates. Literature reports indicate that bromopyridine derivatives can be prepared by starting from suitably substituted pyridines or via cross-coupling reactions involving brominated pyridine precursors.
Installation of the 2-Methylpropan-2-amine Side Chain
The key step involves the introduction of the 2-methylpropan-2-amine group at the 3-position of the pyridine ring. This can be achieved through nucleophilic substitution or reductive amination methods:
- Nucleophilic Substitution: Using a 3-halopyridine intermediate, nucleophilic displacement with 2-methylpropan-2-amine or its protected derivatives under basic conditions.
- Reductive Amination: Starting from a 3-formyl or 3-keto pyridine derivative, reductive amination with 2-methylpropan-2-amine or its precursors under catalytic hydrogenation or using reducing agents like sodium cyanoborohydride.
Relevant Synthetic Routes from Literature
While direct syntheses of this compound are scarce in open literature, analogous synthetic routes for related pyridine amines provide a framework:
- Suzuki Coupling: Palladium-catalyzed cross-coupling of 6-bromopyridin-3-yl boronic acid derivatives with amine-containing partners to install the amine side chain.
- Stille Coupling: Use of stannylated amines and bromopyridine derivatives under Pd catalysis to form carbon-nitrogen bonds.
- Hydrazine Reduction: Conversion of hydrazinyl pyridine intermediates to amines, as demonstrated in related pyridine analogues.
Preparation of Stock Solutions and Formulations
For biological or pharmacological studies, the compound is often prepared as stock solutions using solvents like dimethyl sulfoxide (DMSO) and corn oil or polyethylene glycol (PEG) mixtures. The preparation involves dissolving the compound in DMSO followed by sequential addition of co-solvents to achieve clear solutions suitable for in vivo formulations.
| Stock Solution Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
|---|---|---|---|
| 1 mM | 4.35 mL | 21.73 mL | 43.46 mL |
| 5 mM | 0.87 mL | 4.35 mL | 8.69 mL |
| 10 mM | 0.43 mL | 2.17 mL | 4.35 mL |
Table 1: Example volumes for preparing stock solutions of this compound in DMSO
Research Discoveries and Optimization
- Selective Halogenation: Optimization of bromination conditions ensures selectivity at the 6-position without affecting other positions on the pyridine ring.
- Cross-Coupling Efficiency: Use of modern Pd catalysts and ligands (e.g., XPhos) enhances yields and selectivity in coupling reactions involving bromopyridine intermediates.
- Solubility and Formulation: Studies highlight the importance of solvent order and clarity during stock solution preparation to maintain compound stability and bioavailability.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Bromopyridine vs. Heteroaromatic Rings: The bromopyridine group in the target compound enhances electrophilicity and binding affinity to receptors compared to indole () or methoxyphenyl () derivatives. Bromine’s electron-withdrawing nature may improve metabolic stability . Indole-containing analogues (e.g., 1-(1H-indol-3-yl)-2-methylpropan-2-amine) exhibit antitrypanosomal activity, suggesting that aromatic heterocycles influence biological targeting .
Compounds with ether-linked amines (e.g., 1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-amine HCl) show altered solubility profiles due to polar oxygen atoms .
Physicochemical Properties
- Solubility : The target compound’s bromine and tertiary amine groups likely confer moderate solubility in polar aprotic solvents (e.g., DMF), similar to 1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-amine HCl .
- pKa : Predicted pKa values for bromopyridine derivatives (~8.36) align with basic amines, facilitating protonation under physiological conditions .
Biological Activity
1-(6-Bromopyridin-3-YL)-2-methylpropan-2-amine is a chemical compound characterized by a brominated pyridine ring and a branched amine structure. This unique configuration contributes to its distinct chemical properties and potential biological activities. The molecular formula of the compound is CHBrN, with a molecular weight of approximately 229.12 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several steps, including the bromination of pyridine derivatives and subsequent amine coupling reactions. The presence of the bromine atom at the 6-position of the pyridine ring enhances its reactivity, which can be leveraged in various biological applications.
The biological activity of this compound may involve several mechanisms:
- Halogen Bonding : The bromine atom can facilitate halogen bonding, influencing binding affinity and specificity towards various receptors or enzymes.
- Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues in proteins, modulating enzyme or receptor activity.
- π-π Stacking Interactions : The aromatic nature of the brominated pyridine ring allows for π-π stacking interactions with aromatic amino acids, potentially affecting protein conformation and function.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Anticancer Activity
Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have demonstrated enhanced cytotoxic activity against Meth A sarcoma cells, suggesting that this compound may also possess anticancer properties .
Neuroprotective Effects
The compound's ability to interact with neuronal receptors suggests potential neuroprotective effects. Selective inhibition of nitric oxide synthase (nNOS) has been linked to neurodegenerative disease treatment, indicating that similar compounds could be explored for their neuroprotective capabilities .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Future Research Directions
Further investigations are necessary to elucidate the specific biological mechanisms and efficacy of this compound. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Exploring detailed mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
